molecular formula C12H13N3OS B14105233 6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one

6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B14105233
M. Wt: 247.32 g/mol
InChI Key: CPHMCZOVXRCTDU-UHFFFAOYSA-N
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Description

6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry. This compound, in particular, has shown promising fungicidal activity, making it a subject of interest in agricultural research .

Preparation Methods

The synthesis of 6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one typically involves the use of pyrimidifen as a template. The synthetic route includes the substitution of the pyridine group for phenyl in pyrimidifen according to the principles of bioisosterism. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in fungal cells. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and leading to the death of the fungal cells. This mode of action is different from other commercial fungicides, making it a valuable compound in the fight against fungicide resistance .

Comparison with Similar Compounds

6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one can be compared with other pyrimidine derivatives, such as:

    Diflumetorim: A commercial pyrimidinamine fungicide that is not effective in controlling certain fungal infections like corn rust.

    Pyrimidifen: The template compound used in the synthesis of this compound.

The uniqueness of this compound lies in its different mode of action and its potential to overcome resistance issues associated with other fungicides .

Biological Activity

6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one is a pyrimidine derivative that has attracted attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrimidine core, a pyridine ring, and a thioether linkage. Its potential applications in medicinal chemistry, particularly in treating various diseases such as cancer and fungal infections, warrant a detailed examination of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2OS, with a molecular weight of 247.32 g/mol. The compound exhibits moderate solubility in physiological conditions, reported to be greater than 37.1 µg/mL at pH 7.4 .

Anticancer Properties

Research indicates that this compound displays significant anticancer activity. Studies have shown that derivatives of pyrimidine compounds often exhibit potent antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of similar compounds have led to improved IC50 values against HeLa and A549 cell lines, suggesting that the presence of specific functional groups enhances their biological activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, indicating its potential as an antimicrobial agent. The thioether linkage in its structure may contribute to its ability to disrupt microbial cell membranes, thereby exerting its antimicrobial effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example, it may inhibit key enzymes involved in cellular proliferation and survival pathways. The presence of the pyridine ring is particularly noteworthy, as it can facilitate interactions with protein targets through hydrogen bonding and π-stacking interactions .

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Antiproliferative Activity : Research on pyridine derivatives has demonstrated that structural modifications can lead to significant improvements in antiproliferative activity against cancer cell lines such as MDA-MB-231 and Hep2. Compounds with hydroxyl (-OH) groups exhibited lower IC50 values, enhancing their effectiveness .
  • Antifungal Activity : A related study highlighted the antifungal potential of pyrimidine derivatives, where compounds showed promising results against common fungal strains, suggesting that this compound could have similar applications .

Comparative Analysis

To better understand the significance of this compound in the context of other similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial ActivityIC50 Values
6-Ethyl-Pyrimidine DerivativeC13H14N2OSHigh (various cell lines)Moderate (bacterial strains)<10 µM (HeLa)
Pyridine Derivative AC12H13N3O2SModerateHigh (fungal strains)<15 µM (A549)
Pyrimidine Derivative BC14H15N2O3SHighLow<20 µM (MCF7)

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

4-ethyl-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3OS/c1-2-9-7-11(16)15-12(14-9)17-8-10-5-3-4-6-13-10/h3-7H,2,8H2,1H3,(H,14,15,16)

InChI Key

CPHMCZOVXRCTDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=CC=N2

Origin of Product

United States

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